molecular formula C5H11NO4S B1453678 3-(Dimethylsulfamoyl)propanoic acid CAS No. 933735-41-2

3-(Dimethylsulfamoyl)propanoic acid

Cat. No.: B1453678
CAS No.: 933735-41-2
M. Wt: 181.21 g/mol
InChI Key: XFRUNZANVRBDAP-UHFFFAOYSA-N
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Description

3-(Dimethylsulfamoyl)propanoic acid is an organic compound with the molecular formula C5H11NO4S It is characterized by the presence of a dimethylsulfamoyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(dimethylsulfamoyl)propanoic acid typically involves the reaction of dimethylamine with a suitable sulfonyl chloride, followed by the addition of a propanoic acid derivative. The reaction conditions often require a controlled temperature and the presence of a base to facilitate the formation of the sulfonamide bond.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(Dimethylsulfamoyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

3-(Dimethylsulfamoyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(dimethylsulfamoyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of biological activity. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

  • 3-(Methylsulfamoyl)propanoic acid
  • 3-(Ethylsulfamoyl)propanoic acid
  • 3-(Propylsulfamoyl)propanoic acid

Uniqueness: 3-(Dimethylsulfamoyl)propanoic acid is unique due to the presence of two methyl groups on the sulfonamide, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets compared to similar compounds with different alkyl groups.

Properties

IUPAC Name

3-(dimethylsulfamoyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO4S/c1-6(2)11(9,10)4-3-5(7)8/h3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRUNZANVRBDAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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